2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate
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Overview
Description
“2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . Molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Synthesis and Biological Properties
- Researchers synthesized a compound similar to 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate and tested its biological activities. They found that certain derivatives displayed antibacterial and antifungal activities, highlighting potential applications in developing antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).
Optical Properties
- The optical properties of similar compounds were studied using photoluminescence spectra. This research could be relevant in developing materials with specific optical characteristics for technological applications (Shafi, Rajesh, & Senthilkumar, 2021).
Anticancer Potential
- A study explored derivatives of the benzothiazole structure for their anticancer activities. They synthesized various compounds and found that some exhibited significant activity against human cervical cancer cell lines, suggesting a potential role in cancer treatment (Prabhu et al., 2015).
Multikinase Inhibition
- Researchers discovered a compound related to this compound that acts as a potent multikinase inhibitor. This compound showed substantial antiproliferative activity against various human cancer cell lines and could serve as a promising candidate for anticancer chemotherapeutics (El-Damasy et al., 2016).
Structural and Vibrational Analysis
- Several studies have focused on the structural and vibrational analysis of similar compounds. These investigations are crucial for understanding the molecular stability and properties, which can be applied in the design of new pharmaceuticals and materials (Taşal & Kumalar, 2014).
Alzheimer's Disease Treatment
- A study synthesized novel 2-phenylthiazole derivatives and evaluated them as potential multi-targeting agents to treat Alzheimer's disease. The compounds showed good cholinesterase-inhibition activities, suggesting a possible application in neurodegenerative disease treatment (Shi et al., 2017).
Polymerization Applications
- Some derivatives of benzothiazole have been used in the synthesis of titanium and zirconium complexes, which were subsequently used as catalysts for ethylene polymerization. This indicates potential industrial applications in the field of polymer science (Jia & Jin, 2009).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and induce biological effects . The molecular docking studies of selected compounds have been discussed against the target DprE1 .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Pharmacokinetics
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Result of Action
Action Environment
Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-2-24-7-9-25(10-8-24)21-23-17-6-4-15(12-19(17)29-21)27-20(26)14-3-5-16-18(11-14)28-13-22-16/h3-6,11-13H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGRZSUWNXSJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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